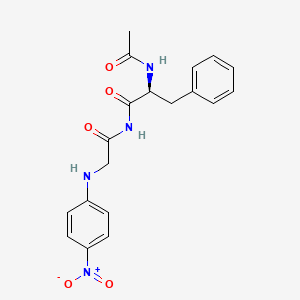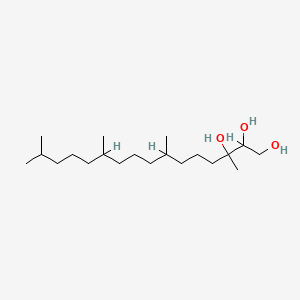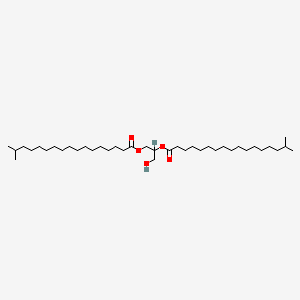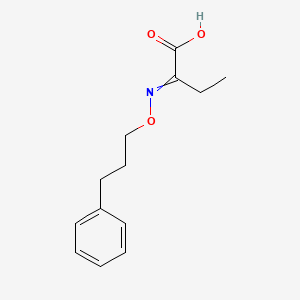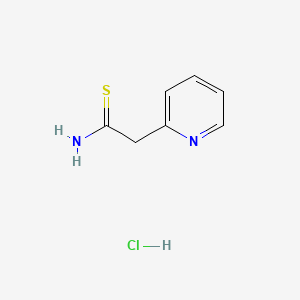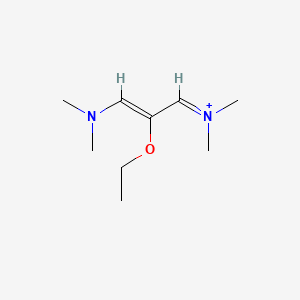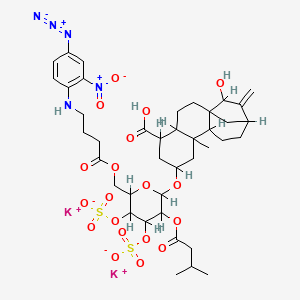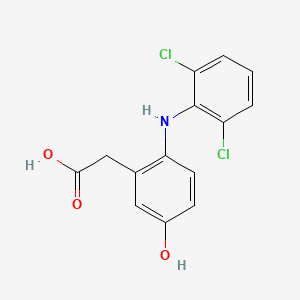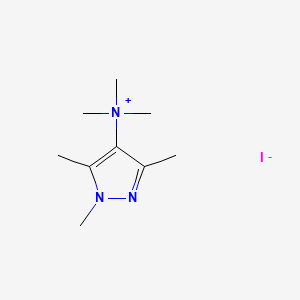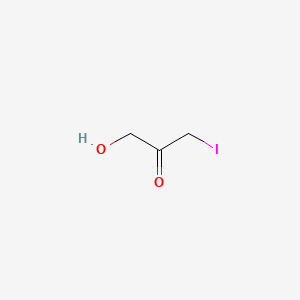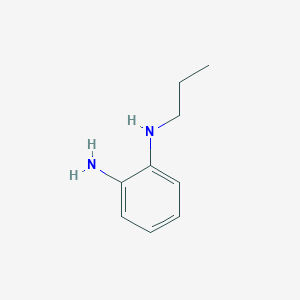
N-(2-aminophenyl)-N-propylamine
Descripción general
Descripción
N-(2-aminophenyl)-N-propylamine, otherwise known as NAPPA, is an important organic compound used in a variety of scientific research applications. It is a primary amine with a molecular formula of C7H14N2 and a molecular mass of 122.19 g/mol. NAPPA is used as an intermediate in the synthesis of many compounds, as well as in a variety of biochemical and physiological applications.
Aplicaciones Científicas De Investigación
Electrochemical Detection of Amino Acids
N-(2-aminophenyl)-N-propylamine plays a role in the development of electrochemical sensors and biosensors for the detection of amino acids like phenylalanine, tyrosine, and tryptophan. These sensors utilize conducting polymers and molecularly imprinted polymers to achieve high sensitivity and selectivity for amino acids, which are critical for understanding their impact on the central nervous system. Such devices can be used in the quality control of medicines and in monitoring diseases associated with amino acids (Dinu & Apetrei, 2022).
Water and Wastewater Treatment
Research on N-Nitrosodimethylamine (NDMA) and its precursors, including this compound, has highlighted the challenges of removing such compounds from water and wastewater. The review focuses on conventional and advanced treatment processes to remove NDMA and its precursors, which are mainly of anthropogenic origin. Understanding the formation mechanisms and effective removal strategies of these compounds is crucial for ensuring the safety of drinking water and the sustainability of water reuse applications (Sgroi et al., 2018).
Analysis of Carcinogenic Biomarkers
This compound is significant in the analysis of biomarkers like N-deoxyguanosine-C8-4-aminobiphenyl (dG-C8-4-ABP), a major carcinogen found in tobacco smoke and overheated meat. This review discusses the metabolism, carcinogenicity, and analytical methods for detecting dG-C8-4-ABP in biological samples. Advances in liquid chromatography-mass spectrometry (LC-MS) have enhanced the detection and quantitation of this biomarker, contributing to our understanding of cancer risk assessment (Chen, Zhang, & Vouros, 2018).
Precursors of Nitrogenous Disinfection By-products
The review on precursors of nitrogenous disinfection by-products in drinking water, including NDMA and others, discusses the formation yields from known precursors and their occurrence in the environment. It suggests that while some N-DBP formations can be explained by known precursors, others, like HANs and HAcAms, cannot, indicating the need for further research to identify additional precursors and develop more effective water treatment processes (Bond, Templeton, & Graham, 2012).
Mecanismo De Acción
Target of Action
N-(2-aminophenyl)-N-propylamine, also known as N1-Propylbenzene-1,2-diamine, is a complex compound with multiple potential targets. Similar compounds have been found to interact with enzymes such as histone deacetylase (hdac) and the breakpoint cluster abl (bcr-abl) kinase .
Mode of Action
Compounds with similar structures have been found to inhibit enzymes like hdac and bcr-abl kinase . These enzymes play crucial roles in cellular processes such as cell growth and differentiation. By inhibiting these enzymes, the compound could potentially disrupt these processes, leading to effects such as antiproliferative activity .
Biochemical Pathways
For instance, inhibition of HDAC can lead to changes in gene expression, while inhibition of Bcr-Abl kinase can disrupt signal transduction pathways .
Result of Action
Similar compounds have been found to exhibit antiproliferative activities against certain cancer cell lines . This suggests that this compound could potentially have similar effects.
Safety and Hazards
Direcciones Futuras
The future directions in the research of similar compounds involve the design and development of new drugs with antimicrobial activities. For instance, the combination of these heterocycles with amino acids and peptides is of special interest, as such structures combine the advantages of amino acids and peptides with the advantages of the 2-benzothiazolyl and 2-(aminophenyl)benzothiazolyl pharmacophore group .
Análisis Bioquímico
Biochemical Properties
N-(2-aminophenyl)-N-propylamine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit histone deacetylase (HDAC) activity, which is crucial for regulating gene expression and chromatin organization . Additionally, this compound interacts with kinase enzymes, influencing various signaling pathways . These interactions highlight the compound’s potential as a modulator of biochemical processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s inhibition of HDAC activity can lead to changes in gene expression patterns, affecting cell proliferation and differentiation . Moreover, this compound’s interaction with kinase enzymes can alter cell signaling pathways, impacting cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of HDAC enzymes, inhibiting their activity and leading to increased acetylation of histone proteins . This results in a more relaxed chromatin structure, facilitating gene transcription. Additionally, this compound can modulate kinase activity, affecting downstream signaling pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory effects on HDAC and kinase enzymes over extended periods . Degradation of the compound can lead to a loss of activity and altered cellular responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating gene expression and cell signaling pathways without causing toxicity . At higher doses, this compound can induce toxic or adverse effects, including cellular stress and apoptosis . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s inhibition of HDAC activity can influence metabolic flux and metabolite levels, affecting cellular metabolism . Additionally, this compound’s interaction with kinase enzymes can modulate metabolic pathways, impacting energy production and utilization within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments . This localization is crucial for its activity, as it allows this compound to interact with target enzymes and proteins effectively.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, its accumulation in the nucleus allows this compound to interact with HDAC enzymes and modulate gene expression . This subcellular localization is essential for the compound’s role in regulating cellular processes.
Propiedades
IUPAC Name |
2-N-propylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6,11H,2,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVUPKSFLNXRHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407134 | |
| Record name | N-(2-aminophenyl)-N-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55899-42-8 | |
| Record name | N-(2-aminophenyl)-N-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N1-propylbenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



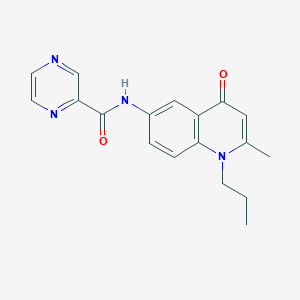
![4-[3-(1,3-Diphenyl-4-pyrazolyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B1228172.png)
